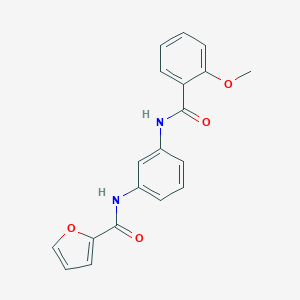
N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide, also known as MBP-84, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide is not fully understood. However, studies have shown that N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been shown to inhibit the proliferation of cancer cells by inhibiting cell cycle progression. Furthermore, N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been shown to possess antioxidant properties and has potential applications in the treatment of oxidative stress-related diseases.
Biochemical and Physiological Effects:
N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been shown to possess various biochemical and physiological effects. Studies have shown that N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide exhibits potent anticancer activity by inducing apoptosis in cancer cells and inhibiting cell cycle progression. Additionally, N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been shown to possess neuroprotective properties and has potential applications in the treatment of neurodegenerative diseases. Furthermore, N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been shown to possess anti-inflammatory properties and has potential applications in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide in lab experiments include its potent anticancer activity, neuroprotective properties, and anti-inflammatory properties. Additionally, N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide is a synthetic compound, which allows for easy synthesis and modification. However, the limitations of using N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
List of
Future Directions
1. Further studies on the mechanism of action of N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide in cancer cells and neurodegenerative diseases.
2. Development of N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide derivatives with improved solubility and toxicity profiles.
3. Evaluation of the potential of N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide as a therapeutic agent in various preclinical and clinical studies.
4. Investigation of the potential of N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide as a diagnostic tool for various diseases.
5. Exploration of the potential of N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide in combination with other anticancer, neuroprotective, and anti-inflammatory agents.
Synthesis Methods
The synthesis of N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been achieved through various methods, including the reaction of 2-methoxybenzoyl chloride with 3-aminophenylfuran-2-carboxamide in the presence of a base. Other methods include the reaction of 2-methoxybenzoyl chloride with 3-aminophenylfuran-2-carboxylic acid followed by the subsequent reduction of the carboxylic acid group.
Scientific Research Applications
N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide exhibits potent anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been shown to possess neuroprotective properties and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, N-(3-(2-methoxybenzamido)phenyl)furan-2-carboxamide has been shown to possess anti-inflammatory properties and has potential applications in the treatment of various inflammatory diseases.
properties
Molecular Formula |
C19H16N2O4 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-[3-[(2-methoxybenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H16N2O4/c1-24-16-9-3-2-8-15(16)18(22)20-13-6-4-7-14(12-13)21-19(23)17-10-5-11-25-17/h2-12H,1H3,(H,20,22)(H,21,23) |
InChI Key |
DVSPKAXAAPVWJO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)

![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)


![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)
![N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246198.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B246199.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246202.png)